



# Decoding Anticancer Agent 192: A Tale of Two Molecules

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Compound of Interest		
Compound Name:	Anticancer agent 192	
Cat. No.:	B12372909	Get Quote

The designation "**Anticancer agent 192**" is not a unique identifier and has been associated with at least two distinct investigational compounds with different mechanisms of action. This guide provides an in-depth technical overview of both agents, compiling available data on their structure-activity relationships, experimental protocols, and signaling pathways.

Part 1: ICP-192 (Gunagratinib) - A Pan-FGFR Inhibitor

ICP-192, also known as gunagratinib, is a novel, orally active, irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor.[1] It has shown significant promise in clinical trials for the treatment of advanced solid tumors harboring FGF/FGFR gene alterations.[2][3][4]

### **Structure-Activity Relationship of Gunagratinib**

Gunagratinib potently and selectively inhibits FGFR1, 2, 3, and 4 by covalently binding to the receptor.[3] Preclinical data indicate that it can overcome acquired resistance to first-generation reversible FGFR inhibitors. The irreversible binding mechanism offers a potential advantage in terms of sustained target inhibition.

## **Quantitative Data Summary**

The clinical efficacy of gunagratinib has been evaluated in a Phase I/IIa clinical trial (NCT03758664). Key quantitative data from these studies are summarized below.

Table 1: In Vitro Inhibitory Activity of Gunagratinib



Target	IC50 (nM)
FGFR1	1.4
FGFR2	1.5
FGFR3	2.4
FGFR4	3.5

Table 2: Clinical Efficacy of Gunagratinib in Patients with Advanced Solid Tumors with FGF/FGFR Gene Aberrations (Phase I)

Parameter	Value
Overall Response Rate (ORR)	33.3%
Complete Response (CR)	8.3% (1 patient with cholangiocarcinoma)
Partial Response (PR)	25% (3 patients)
Disease Control Rate (DCR)	91.7%

Table 3: Clinical Efficacy of Gunagratinib in Patients with Previously Treated Locally Advanced or Metastatic Cholangiocarcinoma (CCA) with FGFR2 Fusions/Rearrangements (Phase IIa)

Parameter	Value
Overall Response Rate (ORR)	52.9%
Disease Control Rate (DCR)	94.1%
Median Progression-Free Survival (mPFS)	6.93 months

# **Experimental Protocols**

Phase I/IIa Clinical Trial (NCT03758664) Protocol Summary

• Study Design: A multi-center, open-label, dose-escalation (Phase I) and dose-expansion (Phase IIa) study.



#### · Patient Population:

- Phase I (Dose Escalation): Patients with advanced solid tumors with or without FGF/FGFR alterations who have progressed on standard treatment.
- Phase IIa (Dose Expansion): Patients with locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements who had disease progression after at least one prior treatment.

#### Treatment Regimen:

- Phase I: Oral gunagratinib administered once daily (QD) in 21-day cycles at escalating doses (starting from 2 mg).
- Phase IIa: Oral gunagratinib administered at the recommended Phase II dose (20 mg QD).

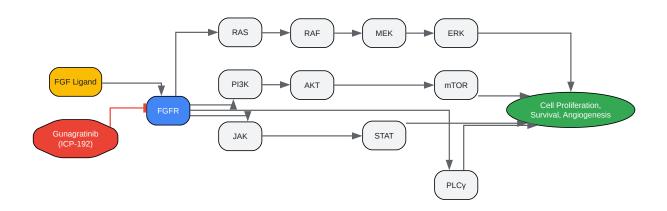
#### Outcome Measures:

- Primary: Safety and tolerability, determination of Maximum Tolerated Dose (MTD) and recommended Phase II dose (Phase I); Objective Response Rate (ORR) (Phase IIa).
- Secondary: Pharmacokinetics, preliminary anti-tumor activity (ORR, DCR, PFS).
- Tumor Assessment: Radiological tumor evaluation was performed at baseline and every 6 weeks until disease progression.

## **Signaling Pathways**

Gunagratinib exerts its anticancer effects by inhibiting the FGFR signaling pathway. Aberrant FGFR signaling can drive tumor cell proliferation, survival, and angiogenesis through the activation of several downstream pathways.

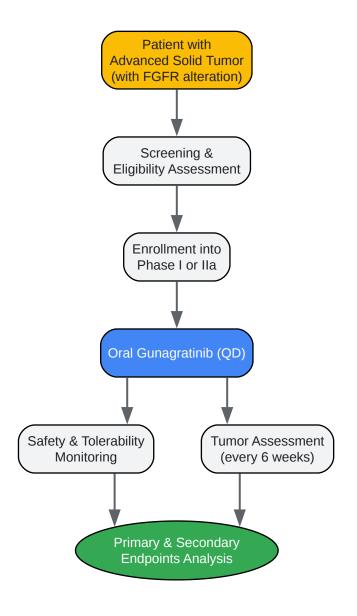




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Caption: Gunagratinib (ICP-192) inhibits FGFR signaling.





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Caption: Clinical trial workflow for Gunagratinib.

Part 2: Steroid-Based Histamine H3 Receptor Antagonist (Compound XXI)

The second molecule referred to as "**Anticancer agent 192**" in some commercial contexts is a steroid-based histamine H3 receptor antagonist, also designated as compound XXI. While its primary characterization is as a modulator of the histamine H3 receptor, its potential as an anticancer agent is less documented in the available literature.

## **Structure-Activity Relationship**



This class of compounds, specifically the 17a-aza-d-homolactam chemotype, demonstrates high affinity for the histamine H3 receptor, acting as antagonists or inverse agonists.

Optimization of this steroid-based scaffold has focused on eliminating off-target effects, such as affinity for hERG and muscarinic receptors. The structure-activity relationship studies have primarily aimed to enhance potency and selectivity for the H3 receptor.

## **Quantitative Data Summary**

There is limited publicly available quantitative data regarding the anticancer activity of this specific steroid-based compound. The primary research focuses on its high affinity for the H3 receptor. Studies on other histamine H3 receptor antagonists have suggested a potential role in cancer therapy by inhibiting tumor growth and metastasis in certain cancer types, such as non-small cell lung cancer and prostate cancer, by modulating signaling pathways like PI3K/Akt/mTOR and MEK/ERK. However, specific IC50 values or clinical efficacy data for compound XXI in cancer models are not readily available in the searched literature.

#### **Experimental Protocols**

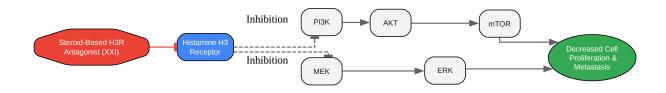
Detailed experimental protocols for evaluating the anticancer activity of this specific steroid-based histamine H3 receptor antagonist are not available in the provided search results. General protocols for assessing the anticancer potential of novel compounds would typically include:

- In Vitro Cytotoxicity Assays: Determining the half-maximal inhibitory concentration (IC50)
  against a panel of cancer cell lines using assays like MTT or CellTiter-Glo.
- Cell Cycle Analysis: Investigating the effect of the compound on cell cycle progression using flow cytometry.
- Apoptosis Assays: Detecting the induction of programmed cell death through methods like Annexin V staining or caspase activity assays.
- In Vivo Tumor Xenograft Studies: Evaluating the anti-tumor efficacy of the compound in animal models bearing human tumor xenografts.

## **Signaling Pathways**



The proposed, though not directly confirmed for compound XXI, anticancer mechanism for histamine H3 receptor antagonists involves the modulation of key cancer-related signaling pathways. Inhibition of the H3 receptor has been shown to suppress cancer cell growth and metastasis by inhibiting the PI3K/Akt/mTOR and MEK/ERK signaling pathways.



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Caption: Proposed anticancer signaling of H3R antagonists.

In conclusion, while both ICP-192 (gunagratinib) and the steroid-based histamine H3 receptor antagonist (compound XXI) have been referred to as "**Anticancer agent 192**," they are fundamentally different compounds with distinct mechanisms of action. Gunagratinib is a well-documented anticancer agent with robust clinical data, whereas the anticancer potential of the steroid-based compound is less established and warrants further investigation.

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#### References

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